molecular formula C9H12O2 B057066 2,3-Dimethoxytoluene CAS No. 4463-33-6

2,3-Dimethoxytoluene

Cat. No. B057066
CAS RN: 4463-33-6
M. Wt: 152.19 g/mol
InChI Key: WMXFNCKPYCAIQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of 2,3-Dimethoxytoluene and related compounds has been explored through various methods. A study by Partenheimer (2004) discusses the aerobic oxidation of 3,4-Dimethoxytoluene, which is a related compound, using a Co/Mn/Br catalyst in acetic acid, leading to the formation of benzaldehyde and its acid (Partenheimer, 2004).
  • Another study by Connolly et al. (2004) presents a practical synthesis of 3,4-Dimethoxy-o-toluic acid, starting with 2,3-dimethoxybenzaldehyde, which involves catalytic reduction and subsequent transformations (Connolly et al., 2004).

Molecular Structure Analysis

  • The molecular structure of compounds related to 2,3-Dimethoxytoluene has been analyzed in various studies. For instance, El‐Faham et al. (2016) synthesized and studied the molecular structure of 2-(4,6-dimethoxy,1,3,5-triazin-2-yl) amino acid ester derivatives, providing insights into the molecular structure and spectroscopic properties of such compounds (El‐Faham et al., 2016).

Chemical Reactions and Properties

  • The chemical reactions of 2,3-Dimethoxytoluene and related compounds have been extensively studied. A research by Bianchi et al. (2004) explored the synthesis of 4-hydroxy-7,8-dimethoxyisochroman-3-one from 2,3-dimethoxytoluene, revealing its impact on tobacco plant growth (Bianchi et al., 2004).

Physical Properties Analysis

  • The study of the physical properties of related compounds to 2,3-Dimethoxytoluene, such as poly(3,4-dimethoxythiophene), was conducted by Hagiwara et al. (1989), focusing on its structure, conductivity, and other physical characteristics (Hagiwara et al., 1989).

Scientific Research Applications

  • Synthesis of Chemical Compounds :

    • It's used in the synthesis of 3,4-Dimethoxy-o-toluic acid, demonstrating a practical application in the preparation of complex organic compounds starting from basic reagents (Connolly et al., 2004).
    • A study focused on the oxidation of 3,4‐Dimethoxytoluene with metal/bromide catalysts, highlighting its role as a model compound in lignin oxidation (Partenheimer, 2004).
    • Utilized in the synthesis of 4-hydroxy-7,8-dimethoxyisochroman-3-one, which has been found to inhibit vegetative growth in tobacco plants (Bianchi et al., 2004).
  • Plant Growth and Scent Production :

    • Its derivative, 3,5-dimethoxytoluene, is studied for its role in the scent production in roses, indicating its importance in botanical research and possibly horticulture (Chen et al., 2015).
  • Pharmacological Research :

    • Research on 2,3-Dimethoxytoluene derivatives for their potential in creating pharmaceutical compounds, such as in the synthesis of the β-adrenergic receptor antagonist MY336-a (Kaufman, 1996).
  • Analytical Chemistry :

    • In analytical chemistry, its derivatives have been studied for their mass spectral characteristics, aiding in the development of analytical methods (Florêncio et al., 1977).
  • Environmental Chemistry :

    • Application in environmental chemistry, such as in the catalytic selective partial oxidations using O2 in supercritical water, showcasing its potential in green chemistry applications (Fraga-Dubreuil et al., 2007).

Safety And Hazards

2,3-Dimethoxytoluene is classified as a combustible liquid . It may cause skin and eye irritation, and may cause respiratory irritation . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

1,2-dimethoxy-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7-5-4-6-8(10-2)9(7)11-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXFNCKPYCAIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196259
Record name 3-Methylveratrole
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2,3-Dimethoxytoluene

CAS RN

4463-33-6
Record name 2,3-Dimethoxytoluene
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Synthesis routes and methods I

Procedure details

To a stirred solution of 35.6 g (0.24 mole) of 3,4-dimethoxytoluene and 14.6 g (0.11 mole) AlCl3 in 200 ml CS2 there was added dropwise over the course of 1 hr. 0.1 mole 3,4-dimethoxyphenylacetyl chloride (freshly prepared from 3,4-dimethoxyphenylacetic acid). The mixture was stirred overnight at 25°, poured into ice, and the resulting oil extracted into benzene. The extracts were dried and evaporated to yield a black viscous oil from which excess dimethoxytoluene was distilled in vacuo. After the pot residue had cooled, alcohol was added and the mixture was allowed to stand 24 hr at 0°. This allowed isolation of essentially pure ketone 4,5-dimethoxy-2-(3,4-dimethoxyphenylacetyl) toluene as a brown powder (25.4 g or 80% yield based upon the acid chloride). An analytical sample was recrystallized from EtOH-EtOAc to yield 4,5-dimethoxy-2-(3,4-dimethoxyphenylacetyl) toluene as white needles, mp 115°. Nmr (δ): 2.52 (s, 3H), 3.82 (s, 6H), 3.85 (s, 3H), 3.88 (s, 3H), 4.15 (s, 2H), 6.68 (s, 1H), 6.77 (s, 3H), 7.30 (s, 1H). Anal. Calcd for C19H22O5 : C, 69.07; H, 6.71. Found: C, 68.84; H, 6.93.
Quantity
35.6 g
Type
reactant
Reaction Step One
Name
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Synthesis routes and methods II

Procedure details

In a round bottom flask, 3-methyl catechol (5.0 g, 40.3 mmol), MeI (22.3 g, 157.1 mmol), and K2CO3 (18.9 g, 136.9 mmol) were dissolved in acetone (20.0 ml). The reaction mixture was stirred at room temperature for 1 h, then at 60° C. for overnight. The reaction mixture was concentrated and chromatographed on silica gel using EtOAc/Hexane (5:95). A pale yellow liquid was isolated in 100% (6.13 g). The characterization of the compound matched previous report: Xing, L.; Wang, X.; Cheng, X.; Zhu, R.; Liu, B.; Hu, Y. Tetrahedron Letters 2007, 63, (38), 9382-9386.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
22.3 g
Type
reactant
Reaction Step One
Name
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
295
Citations
JA Bakker, HC Beyerman, L Maat - Organic Preparations and …, 1972 - Taylor & Francis
tuted 1-benzyl-8-methylisoquinolines. reactions starting from 2, 3-dimethoxytoluene and homoveratric acid (3, h-dimethoxyphenylacetic acid). group under Friedel-Crafts conditions did …
Number of citations: 2 www.tandfonline.com
TJ Connolly, M Matchett, P McGarry… - … process research & …, 2004 - ACS Publications
A streamlined, telescoped process has been developed for the preparation of 3,4-dimethoxy-o-toluic acid, starting with economical and readily available 2,3-dimethoxybenzaldehyde. …
Number of citations: 12 pubs.acs.org
DA Bianchi, NE Blanco, N Carrillo… - Journal of agricultural …, 2004 - ACS Publications
The synthesis of 6,7-dimethoxy-4-hydroxyisochroman-3-one 10 from 2,3-dimethoxytoluene (11) via glyoxylate 12 is reported. Compound 10 strongly inhibited vegetative growth of …
Number of citations: 34 pubs.acs.org
JA Gainor, SM Weinreb - The Journal of Organic Chemistry, 1982 - ACS Publications
The details of a total synthesis of methoxatin (1), the coenzyme of several bacterial alcohol dehydrogenases, are presented. Methoxatin has been prepared in 13 steps by starting from 2…
Number of citations: 60 pubs.acs.org
IH Sánchez, MI Larraza, F Basurto, R Yafñez, S Avila… - Tetrahedron, 1985 - Elsevier
(±)-O -methylperezone (1b ) was obtained by selective oxidative demethylation of (±)-leucoperezone trimethyl ether (4a ). Compound (4a ) was prepared by condensation of 2,3,5-…
Number of citations: 52 www.sciencedirect.com
JA Gainor, SM Weinreb - The Journal of Organic Chemistry, 1981 - ACS Publications
The first total synthesis of the bacterial co-enzyme methoxatin has been successfullycompleted starting from readily available 2, 3-dimethoxytoluene. Sir: Methylotrophic bacteria are …
Number of citations: 42 pubs.acs.org
E Tejedor-Calvo, S Garcia-Barreda… - Food Research …, 2023 - Elsevier
Black truffle (Tuber melanosporum) is one of the most appreciated fungi in the world mainly due to its aromatic properties. In the emerging markets such as Argentina, the aroma of …
Number of citations: 4 www.sciencedirect.com
R Chow, PJ Kocienski, A Kuhl, JY LeBrazidec… - Journal of the …, 2001 - pubs.rsc.org
The putative aglycone of pseudopterosin G–J and its enantiomer were synthesised enantiospecifically from 2,3-dimethoxytoluene and η3-allyl cationic complexes of molybdenum and …
Number of citations: 36 pubs.rsc.org
R Kaliszan, MP Marszałł, MJ Markuszewski… - … of Chromatography A, 2004 - Elsevier
Silica-based stationary phases are commonly used in liquid chromatography, but their surface acidity causes known problems, especially when separating basic compounds. …
Number of citations: 218 www.sciencedirect.com
RIT Cromartie, J Harley-Mason - Journal of the Chemical Society …, 1952 - pubs.rsc.org
… The residual 2 : 3-dimethoxytoluene (52 g.) distilled at 56-60"/1 mm. 3 : 4-0imethoxy-2-… benzene (20 cc) and cooled in ice while 2 : 3-dimethoxytoluene (25 g.) was added slowly with …
Number of citations: 9 pubs.rsc.org

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